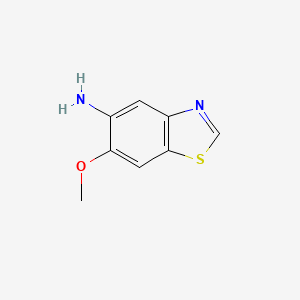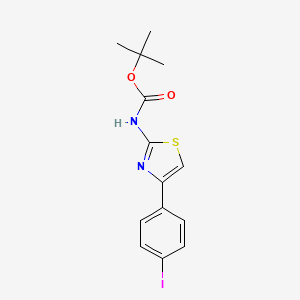![molecular formula C13H19NO3 B15305822 tert-butylN-[(3-hydroxy-5-methylphenyl)methyl]carbamate](/img/structure/B15305822.png)
tert-butylN-[(3-hydroxy-5-methylphenyl)methyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-ButylN-[(3-hydroxy-5-methylphenyl)methyl]carbamate is an organic compound with the molecular formula C13H19NO3 It is a derivative of carbamate, featuring a tert-butyl group and a hydroxy-methylphenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-[(3-hydroxy-5-methylphenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable phenolic compound under controlled conditions. One common method involves the use of tert-butyl chloroformate and 3-hydroxy-5-methylbenzylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
tert-ButylN-[(3-hydroxy-5-methylphenyl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine derivative.
Substitution: Formation of ether or ester derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butylN-[(3-hydroxy-5-methylphenyl)methyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines in organic synthesis, allowing for selective reactions to occur without interference from the amine group.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition. Its structure allows it to mimic certain biological substrates, making it useful in the design of enzyme inhibitors.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may act as prodrugs, releasing active pharmacophores upon metabolic conversion in the body.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and coatings.
Mécanisme D'action
The mechanism of action of tert-butylN-[(3-hydroxy-5-methylphenyl)methyl]carbamate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, preventing substrate access. The hydroxy and carbamate groups play crucial roles in these interactions, forming hydrogen bonds and other non-covalent interactions with the enzyme.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative without the phenolic group.
3-tert-Butyl-4-hydroxy-5-methylphenyl sulfide: A related compound with a sulfur atom instead of a carbamate group.
Triethylene glycol bis(3-tert-butyl-4-hydroxy-5-methylphenyl)propionate: A more complex molecule with multiple phenolic groups.
Uniqueness
tert-ButylN-[(3-hydroxy-5-methylphenyl)methyl]carbamate is unique due to its combination of a tert-butyl carbamate group and a hydroxy-methylphenyl moiety. This structure imparts specific reactivity and stability, making it suitable for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C13H19NO3 |
|---|---|
Poids moléculaire |
237.29 g/mol |
Nom IUPAC |
tert-butyl N-[(3-hydroxy-5-methylphenyl)methyl]carbamate |
InChI |
InChI=1S/C13H19NO3/c1-9-5-10(7-11(15)6-9)8-14-12(16)17-13(2,3)4/h5-7,15H,8H2,1-4H3,(H,14,16) |
Clé InChI |
ZMRNQFMPXOXRPM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)O)CNC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


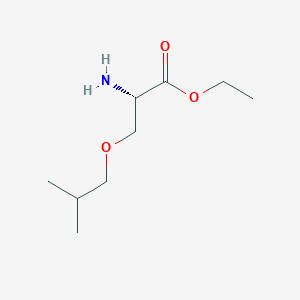

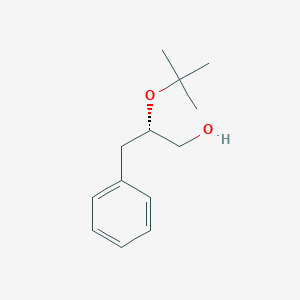

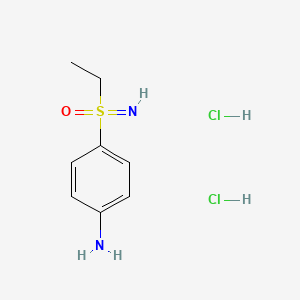
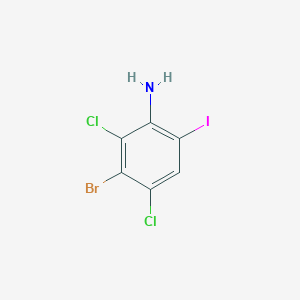
![6-Azaspiro[3.4]octane-5-carboxylic acid](/img/structure/B15305768.png)
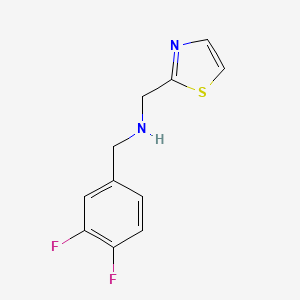
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(methylsulfanyl)azetidine-3-carboxylic acid](/img/structure/B15305791.png)



